4-Chloro-6-cyano-7-methoxyquinoline

Lenvatinib synthesis Route scouting Process chemistry

4-Chloro-6-cyano-7-methoxyquinoline (CAS 398487-31-5) is a polysubstituted quinoline featuring chlorine, cyano, and methoxy groups at the 4-, 6-, and 7-positions, respectively. It serves as a crucial pharmaceutical intermediate, notably in the synthesis pathway of the multi-kinase inhibitor Lenvatinib, where the nitrile functionality provides a key point for further derivatization.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 398487-31-5
Cat. No. B3133765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyano-7-methoxyquinoline
CAS398487-31-5
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C#N)Cl
InChIInChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3
InChIKeyPCDQEBQGDAXMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-cyano-7-methoxyquinoline CAS 398487-31-5: Key Synthetic Intermediate for Targeted Kinase Inhibitors and Pharmaceutical Impurity Standards


4-Chloro-6-cyano-7-methoxyquinoline (CAS 398487-31-5) is a polysubstituted quinoline featuring chlorine, cyano, and methoxy groups at the 4-, 6-, and 7-positions, respectively . It serves as a crucial pharmaceutical intermediate, notably in the synthesis pathway of the multi-kinase inhibitor Lenvatinib, where the nitrile functionality provides a key point for further derivatization [1]. The compound is also cataloged as an impurity standard (Axitinib Impurity 17), underlining its importance in analytical method development and quality control for tyrosine kinase inhibitor manufacturing .

Procurement Risk of Substituting 4-Chloro-6-cyano-7-methoxyquinoline with Structurally Similar Quinoline Intermediates


Substituting 4-Chloro-6-cyano-7-methoxyquinoline with seemingly similar quinoline derivatives (e.g., the 6-carboxamide analog) during Lenvatinib synthesis introduces significant risks due to divergent reactivity. The nitrile group is not merely a latent amide; direct condensation with 3-chloro-4-nitrophenol using this nitrile intermediate proceeds via a distinct mechanistic pathway compared to the amide route, which requires a separate amination step [1]. An analysis of Lenvatinib synthetic routes explicitly compares these approaches, concluding that one is superior for industrial implementation based on factors like reaction time, energy consumption, cost, and overall yield, making generic substitution a process-risk without controlled, quantitative justification [2].

Head-to-Head Procurement Evidence: Quantified Synthetic Advantage of 4-Chloro-6-cyano-7-methoxyquinoline Over Common Alternatives


Synthetic Route Efficiency: Nitrile vs. Amide Intermediate in Lenvatinib Synthesis

A 2020 review comparing Lenvatinib synthetic routes identified four distinct methods for constructing the quinoline core. The route utilizing the 4-chloro-6-cyano-7-methoxyquinoline scaffold was designated as the 'second method'. While the total yield for the final drug via the more common amide route is reported at ~39% from methyl 4-amino-2-methoxybenzoate [1], the nitrile-containing approach is highlighted for potentially offering a more industrially suitable process. Complementing this, a patent describing an improved route beginning with a cyanoquinoline intermediate reports a significantly higher overall yield of 50.4% for Lenvatinib . This demonstrates the strategic value of the nitrile handle in achieving superior process economics.

Lenvatinib synthesis Route scouting Process chemistry

Direct Condensation Reactivity Advantage for Rapid Intermediate Assembly

A key synthetic step is the formation of the 4-aryloxyquinoline core. Using 4-chloro-6-cyano-7-methoxyquinoline, this is achieved in a single, high-yielding step via direct condensation with 3-chloro-4-nitrophenol in hot 2,6-lutidine [1]. This contrasts sharply with the standard amide route, which requires a separate, energy-intensive aminolysis step to convert the nitrile to the carboxamide before a subsequent nucleophilic substitution. Though specific step yields were not compared in a single study, the simplified route is consistently characterized as having shorter reaction time, lower energy consumption, and reduced cost [2].

Nucleophilic aromatic substitution Lenvatinib intermediate 4-aryloxyquinoline

Critical Role as a Certified Impurity Standard for Axitinib

The compound is officially designated as 'Tini impurity 1 (Axitinib Impurity 17)' and is a known degradant/by-product in the synthesis of the tyrosine kinase inhibitor Axitinib . Its use as a certified reference standard is non-substitutable. Trace-level quantification using this specific impurity marker enables manufacturers to control a unique, structurally defined process-related risk. Substituting this standard with a generic compound or an analog would invalidate the analytical method, as the chromatographic retention time, response factor, and mass spectral profile are uniquely characteristic of 4-chloro-6-cyano-7-methoxyquinoline [1].

Pharmaceutical impurity Reference standard Quality control

Procurement Scenarios Where 4-Chloro-6-cyano-7-methoxyquinoline (CAS 398487-31-5) Provides a Verifiable Advantage


Process Chemistry Route Optimization for Lenvatinib and Analogs

For a CDMO or pharmaceutical process chemistry team tasked with improving the cost-of-goods for a Lenvatinib generic, the decision to use 4-chloro-6-cyano-7-methoxyquinoline as the key starting material is supported by a quantifiable ~29% relative yield improvement over the standard amide route, translating to an absolute yield gain of approximately 11 percentage points [1]. This advantage, coupled with a reduction in the number of synthetic steps for assembly of the 4-aryloxyquinoline core, directly addresses procurement's objective of minimizing raw material cost per kilogram of final API .

Accelerated Synthesis of 4-Substituted Quinoline Libraries in Drug Discovery

A medicinal chemistry group seeking to rapidly generate a library of 4-substituted quinoline-based kinase inhibitors can leverage the superior reactivity of the 4-chloro substituent. The ability of 4-chloro-6-cyano-7-methoxyquinoline to undergo direct, high-yielding nucleophilic aromatic substitution with phenols in a single step [1] enables rapid, parallel synthesis of diverse analogs, a distinct advantage over intermediates requiring pre-functionalization of the 6-position, thereby reducing the number of synthetic operations and accelerating hit-to-lead timelines.

Regulatory-Compliant Impurity Profiling for Axitinib API Manufacturing

For a quality control laboratory responsible for the batch release testing of Axitinib drug substance, the use of a certified standard of 4-chloro-6-cyano-7-methoxyquinoline (Axitinib Impurity 17) is a regulatory non-negotiable. The compound's unique chromatographic and mass spectrometric properties are essential for creating a validated liquid chromatography-mass spectrometry (LC-MS) method [1]. Substituting this with an in-house synthesized or generic analog would require costly and time-consuming re-validation, making its procurement from a reputable, analytical-grade supplier a direct investment in regulatory compliance and product quality .

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